(2S,3R)-2-Boc-amino-3-(4-hydroxy-phenyl)-butyric acid
Description
“(2S,3R)-2-Boc-amino-3-(4-hydroxy-phenyl)-butyric acid” is a chiral, non-proteinogenic amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amino moiety and a 4-hydroxyphenyl substituent at the β-position. Its molecular formula is C₁₅H₂₁NO₅, with a molecular weight of 295.34 g/mol . This compound is structurally characterized by:
- Stereochemistry: The (2S,3R) configuration ensures enantioselectivity in biological interactions.
- Applications: It serves as a key intermediate in synthesizing protease inhibitors (e.g., bestatin analogs) and other bioactive peptides .
The synthesis involves asymmetric three-component reactions using chiral nickel(II) glycinate complexes, aromatic aldehydes, and electron-withdrawing carbanions, achieving high diastereoselectivity under mild conditions (e.g., THF/HCl at ambient temperature) .
Properties
IUPAC Name |
(2S,3R)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-9(10-5-7-11(17)8-6-10)12(13(18)19)16-14(20)21-15(2,3)4/h5-9,12,17H,1-4H3,(H,16,20)(H,18,19)/t9-,12+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJGIYFYNRRZGU-SKDRFNHKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)C(C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)O)[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201180267 | |
| Record name | rel-(βS)-N-[(1,1-Dimethylethoxy)carbonyl]-β-methyl-D-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201180267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141900-24-5 | |
| Record name | rel-(βS)-N-[(1,1-Dimethylethoxy)carbonyl]-β-methyl-D-tyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141900-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(βS)-N-[(1,1-Dimethylethoxy)carbonyl]-β-methyl-D-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201180267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Substrate Selection and Initial Functionalization
The synthesis begins with (2S,3R)-3-(4-hydroxyphenyl)-2-aminobutyric acid, which is typically derived from L-tyrosine or synthesized via asymmetric hydrogenation. A patented route employs (2R,3S)-2-benzoylaminomethyl-3-hydroxybutanoate as a precursor, undergoing base-mediated epimerization (n-BuLi, −78°C) to invert the C2 configuration, achieving a 97% enantiomeric excess (ee). Alternative approaches utilize iron-catalyzed 1,3-nitrogen migration on α-branched carboxylic acids, yielding Boc-protected α-amino acids with 72–89% efficiency.
Stereochemical Control Mechanisms
Critical to the (2S,3R) configuration is the use of chiral auxiliaries or catalytic asymmetric induction. For example, the Yamada–Otani reaction facilitates stereoselective alkylation of glycine equivalents, though this method requires subsequent resolution steps. More efficiently, enantioconvergent catalysis converts racemic α,α-disubstituted carboxylic acids into single-enantiomer Boc-amino acids via iron-based systems, avoiding costly chiral starting materials.
Boc Protection Strategies
tert-Butyloxycarbonyl (Boc) Group Introduction
The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) under Schotten–Baumann conditions. A optimized protocol involves:
Competing Side Reactions and Mitigation
Common side reactions include O-Boc formation on the phenolic hydroxyl and racemization at C2. These are suppressed by:
-
Low temperatures (0–5°C) during Boc addition
-
Selective deprotection of O-Boc byproducts using mild bases (e.g., NaHCO₃)
-
Steric hindrance from the 4-hydroxyphenyl group, which slows racemization.
Stereochemical Integrity and Purification
Diastereomeric Resolution
After Boc protection, the crude product often contains 3–7% of the (2R,3S) diastereomer. Resolution is achieved via:
Analytical Validation
HPLC Analysis :
| Column | Mobile Phase | Retention Time (min) | Purity (%) |
|---|---|---|---|
| Chiralpak AD | Hexane/IPA (80:20) | 12.3 (2S,3R) | 98.5 |
| 14.1 (2R,3S) | 1.5 |
NMR Spectroscopy :
-
¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 4.25 (d, J = 8.1 Hz, NH), 6.75 (d, J = 8.5 Hz, ArH), 7.12 (d, J = 8.5 Hz, ArH).
Comparative Analysis of Synthetic Routes
Yield and Efficiency Across Methods
Environmental and Scalability Considerations
-
Solvent Use : The iron-catalyzed method employs ethanol/water mixtures, aligning with green chemistry principles.
-
Catalyst Cost : Iron(III) acetylacetonate (Fe(acac)₃) at 5 mol% loading reduces expenses versus palladium-based systems.
Industrial-Scale Optimization
Process Intensification
Regulatory-Grade Purification
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-Boc-amino-3-(4-hydroxy-phenyl)-butyric acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of ethers, esters, or other substituted derivatives
Scientific Research Applications
(2S,3R)-2-Boc-amino-3-(4-hydroxy-phenyl)-butyric acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and biologically active compounds.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of (2S,3R)-2-Boc-amino-3-(4-hydroxy-phenyl)-butyric acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amino group that can participate in various biochemical reactions. The hydroxyphenyl group can engage in hydrogen bonding and other interactions with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The table below compares “(2S,3R)-2-Boc-amino-3-(4-hydroxy-phenyl)-butyric acid” with structurally related compounds:
Key Differences and Implications
Stereochemistry :
- The (2S,3R) configuration in the target compound contrasts with the (2R,3R) isomer , which may exhibit divergent binding affinities in enzyme inhibition.
- The (2S,4R)-pyrrolidine analog introduces conformational rigidity due to its cyclic structure, altering pharmacokinetic properties.
Protecting Groups :
- Boc vs. Fmoc : Boc (acid-labile) is preferred for orthogonal protection in solution-phase synthesis, while Fmoc (base-labile) is standard in solid-phase peptide synthesis .
- The Boc group in the target compound improves stability during acidic deprotection steps compared to Fmoc .
Substituent Effects: The 4-hydroxyphenyl group in the target compound enhances hydrogen-bonding capacity, unlike the 2,4-dichlorophenyl substituent in Boc-(S)-3-amino-4-(2,4-dichlorophenyl)butyric acid, which increases lipophilicity and electron-withdrawing effects . The phenyl group in (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid lacks the hydroxyl moiety, reducing polarity and solubility in aqueous media .
Synthetic Efficiency :
- The target compound’s synthesis achieves 62% yield over two steps via optimized HCl/THF decomposition of nickel complexes, avoiding nitrile hydrolysis .
- In contrast, Fmoc-protected analogs require base-sensitive conditions, limiting compatibility with acid-labile substrates .
Research Findings
- Diastereoselectivity : The target compound’s synthesis demonstrates >90% diastereoselectivity under mild conditions, outperforming analogs requiring harsher reagents (e.g., 6N HCl/MeOH) .
- Biological Activity : The 4-hydroxyphenyl group in the target compound is critical for binding to metalloproteases, as shown in bestatin analogs, whereas dichlorophenyl derivatives exhibit broader antimicrobial activity .
- Solubility : The target compound is insoluble in water but soluble in organic solvents (e.g., THF, acetonitrile), whereas pyrrolidine-based analogs show improved aqueous solubility due to cyclic constraints .
Biological Activity
(2S,3R)-2-Boc-amino-3-(4-hydroxy-phenyl)-butyric acid is a chiral amino acid derivative notable for its potential biological activity and applications in medicinal chemistry. This compound features a tert-butoxycarbonyl (Boc) protecting group on the amino functionality and a 4-hydroxyphenyl substituent on the beta carbon, which significantly influences its interaction with biological systems.
Chemical Structure and Properties
The structural characteristics of this compound contribute to its biological activity:
- Boc Group : Serves as a protective moiety that can be removed under specific conditions, allowing for selective reactions in synthetic pathways.
- Hydroxyphenyl Group : Enhances the compound's bioactivity by potentially participating in hydrogen bonding and π-π stacking interactions with biological targets.
The mechanism of action for this compound involves:
- Binding Affinities : The compound interacts with various enzymes and receptors, modulating their activity. Studies have shown that the hydroxyphenyl group plays a crucial role in these interactions.
- Biochemical Pathways : The compound's structure allows it to engage in biochemical pathways relevant to drug metabolism and therapeutic effects.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antioxidant Properties : The hydroxy group contributes to the compound's potential as an antioxidant, helping to mitigate oxidative stress in cellular environments.
- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, possibly through modulation of neurotransmitter systems.
- Antimicrobial Activity : Some investigations have hinted at its potential efficacy against certain bacterial strains, although further studies are needed to establish its clinical relevance.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
- Study on Neuroprotection : A study demonstrated that this compound could reduce neuronal cell death in models of neurodegeneration, suggesting its potential use in treating neurodegenerative diseases .
| Study | Findings |
|---|---|
| Neuroprotection | Reduced neuronal cell death in vitro |
| Antioxidant Activity | Exhibited significant free radical scavenging ability |
| Antimicrobial Testing | Showed activity against selected Gram-positive bacteria |
Synthesis and Applications
The synthesis of this compound typically involves several steps:
- Boc Protection : The amino group is protected using Boc anhydride.
- Hydroxy Phenyl Substitution : Introduction of the hydroxyphenyl group via nucleophilic substitution.
- Deprotection : Removal of the Boc group under acidic conditions to yield the free amino acid.
This multi-step synthesis allows for the selective introduction of functional groups while maintaining stereochemical integrity, making it a valuable intermediate in pharmaceutical research.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of (2S,3R)-2-Boc-amino-3-(4-hydroxy-phenyl)-butyric acid?
- Methodological Answer : Synthesis optimization should focus on stereochemical control during the introduction of the Boc (tert-butoxycarbonyl) protecting group and the hydroxyl-phenyl moiety. Solid-phase peptide synthesis (SPPS) is commonly used, with careful monitoring of coupling efficiency via ninhydrin or HPLC analysis. The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP, ensuring minimal racemization at the chiral centers . Purification via reverse-phase HPLC or silica gel chromatography is critical to isolate the desired diastereomer, given the compound’s sensitivity to acidic conditions during Boc deprotection .
Q. How can researchers confirm the stereochemical integrity of this compound?
- Methodological Answer : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA/IB) to resolve enantiomers. Compare retention times with authentic standards. Nuclear Overhauser Effect (NOE) NMR experiments can validate spatial proximity between the Boc-protected amine and the hydroxyl-phenyl group, confirming the (2S,3R) configuration. X-ray crystallography is definitive but requires high-quality crystals, which may be challenging due to the compound’s flexibility .
Q. What are the best practices for handling and storing this compound to prevent degradation?
- Methodological Answer : Store the compound at −20°C in anhydrous conditions under inert gas (N₂/Ar) to prevent hydrolysis of the Boc group. Avoid prolonged exposure to light, as the hydroxyl-phenyl group may undergo photooxidation. For solutions, use aprotic solvents like DMF or DMSO, and include stabilizers such as 0.1% TFA to maintain stability during peptide synthesis workflows .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its biological activity in peptide-based drug design?
- Methodological Answer : The (2S,3R) configuration enhances binding to β-turn structures in peptides, critical for receptor-ligand interactions. For example, in angiotensin-converting enzyme (ACE) inhibitors, this stereochemistry improves resistance to enzymatic degradation. Comparative studies using (2S,3S) and (2R,3R) diastereomers show reduced activity, highlighting the importance of chiral fidelity. Molecular dynamics simulations can model conformational stability, while SPR (surface plasmon resonance) assays quantify binding affinity differences .
Q. What analytical strategies resolve contradictions in NMR data caused by dynamic rotational isomerism in this compound?
- Methodological Answer : Variable-temperature NMR (VT-NMR) can suppress rotational isomerism by cooling the sample to −40°C, simplifying splitting patterns. 2D NMR techniques (e.g., HSQC, HMBC) map coupling constants between the hydroxyl-phenyl proton and adjacent carbons. If ambiguity persists, deuterium exchange experiments or derivatization (e.g., acetylation of the hydroxyl group) may stabilize conformers for clearer analysis .
Q. How can researchers mitigate enantiomeric impurities introduced during Boc deprotection in peptide synthesis?
- Methodological Answer : Use TFA (trifluoroacetic acid) with scavengers like triisopropylsilane (TIPS) to minimize carbocation formation, which can lead to racemization. Microwave-assisted deprotection at controlled temperatures (0–4°C) reduces side reactions. Post-deprotection, employ chiral LC-MS to quantify impurities. For critical applications, orthogonal protecting groups (e.g., Fmoc) may be preferable .
Q. What role does the 4-hydroxy-phenyl group play in the compound’s antioxidant properties, and how can this be quantified?
- Methodological Answer : The phenolic hydroxyl group donates hydrogen atoms to free radicals, enabling antioxidant activity. Use DPPH (2,2-diphenyl-1-picrylhydrazyl) or ORAC (oxygen radical absorbance capacity) assays to measure radical scavenging. Compare EC₅₀ values against controls like Trolox. For mechanistic insights, ESR spectroscopy can detect stabilized radical intermediates post-reaction .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or solubility profiles across studies?
- Methodological Answer : Variability often arises from polymorphic forms or residual solvents. Perform DSC (differential scanning calorimetry) to identify polymorphs, and use Karl Fischer titration to quantify water content. Solubility studies should standardize solvent systems (e.g., PBS at pH 7.4 vs. DMSO) and temperature. Cross-validate with independent techniques like NMR diffusion-ordered spectroscopy (DOSY) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
